molecular formula C14H18O4 B12943360 Methyl 3-((4-hydroxytetrahydro-2H-pyran-4-yl)ethynyl)bicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-((4-hydroxytetrahydro-2H-pyran-4-yl)ethynyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B12943360
M. Wt: 250.29 g/mol
InChI Key: ICRDGXXYSCUUCP-UHFFFAOYSA-N
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Description

Methyl 3-((4-hydroxytetrahydro-2H-pyran-4-yl)ethynyl)bicyclo[111]pentane-1-carboxylate is a complex organic compound characterized by its unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-hydroxytetrahydro-2H-pyran-4-yl)ethynyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves multiple steps. One common method includes the reaction of a bicyclo[1.1.1]pentane derivative with an alkyne and a tetrahydropyran derivative under specific conditions. For instance, the use of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures is a common approach .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, can be applied.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-hydroxytetrahydro-2H-pyran-4-yl)ethynyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Methyl 3-((4-hydroxytetrahydro-2H-pyran-4-yl)ethynyl)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-((4-hydroxytetrahydro-2H-pyran-4-yl)ethynyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((4-hydroxytetrahydro-2H-pyran-4-yl)ethynyl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to its bicyclo[1.1.1]pentane core, which imparts rigidity and distinct reactivity compared to other similar compounds. This structural feature makes it a valuable scaffold in the design of new molecules with specific properties.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

methyl 3-[2-(4-hydroxyoxan-4-yl)ethynyl]bicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C14H18O4/c1-17-11(15)13-8-12(9-13,10-13)2-3-14(16)4-6-18-7-5-14/h16H,4-10H2,1H3

InChI Key

ICRDGXXYSCUUCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(C2)C#CC3(CCOCC3)O

Origin of Product

United States

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